molecular formula C13H20N2O3 B8372533 N-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine

N-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine

Cat. No. B8372533
M. Wt: 252.31 g/mol
InChI Key: YTTUZRPTSWBBDZ-UHFFFAOYSA-N
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Patent
US05492913

Procedure details

##STR7## 6.8 g (0.02 mol) of N-benzyl-N'-(2-hydroxy-3,4-dimethoxy-benzyl)-piperazine are dissolved in 200 ml of ethanol at 60° C. 1.1 g of 5% palladium on carbon are added thereto and the whole is hydrogenated under a pressure of 5,500 hPa, after which the alcoholic solution is filtered and the solvent is distilled off. The oil obtained is chromatographed on 150 g of silica. A first elution with dichloromethane removes the lower polarity impurities from the mixture. The silica is then washed with a CH2C2 /CH3OH mixture (90/10). 3.78 g of N-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine are obtained (60% yield), and the compound is then converted into its dihydrochloride (m.p. >190° C.) by adding twice the stoichiometric amount of HCl.
Name
N-benzyl-N'-(2-hydroxy-3,4-dimethoxy-benzyl)-piperazine
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[C:16]=2[OH:25])[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:25][C:16]1[C:17]([O:23][CH3:24])=[C:18]([O:21][CH3:22])[CH:19]=[CH:20][C:15]=1[CH2:14][N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
N-benzyl-N'-(2-hydroxy-3,4-dimethoxy-benzyl)-piperazine
Quantity
6.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CC1=C(C(=C(C=C1)OC)OC)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which the alcoholic solution is filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on 150 g of silica
WASH
Type
WASH
Details
A first elution with dichloromethane
CUSTOM
Type
CUSTOM
Details
removes the lower polarity impurities from the mixture
WASH
Type
WASH
Details
The silica is then washed with a CH2C2 /CH3OH mixture (90/10)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(CN2CCNCC2)C=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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